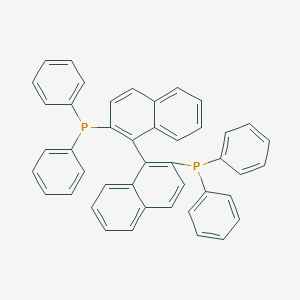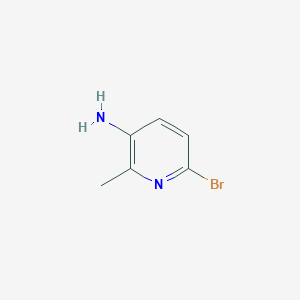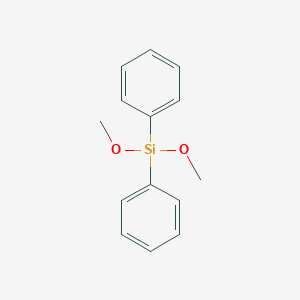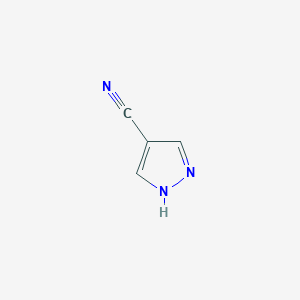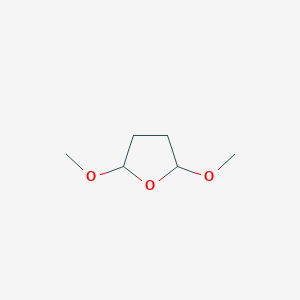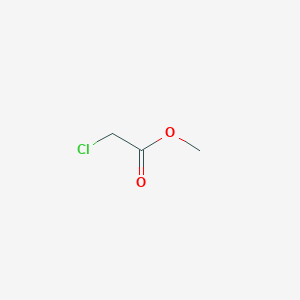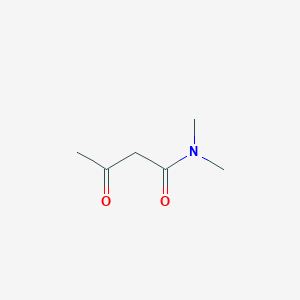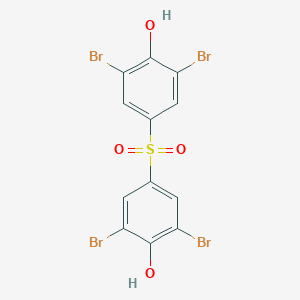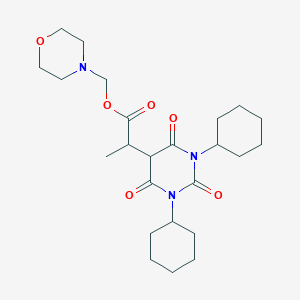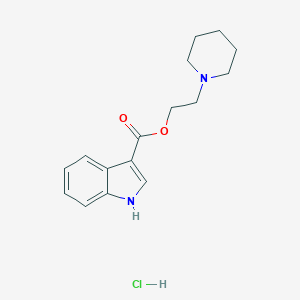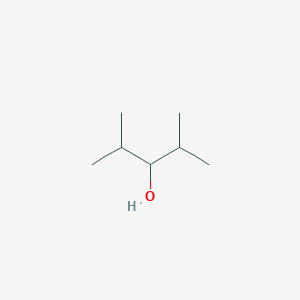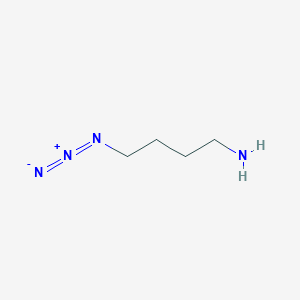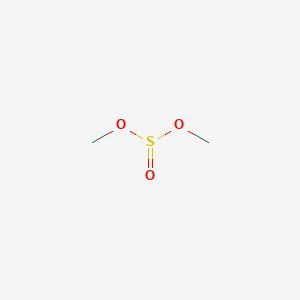
ジメチル亜硫酸
概要
説明
Dimethyl sulfite is a sulfite ester with the chemical formula (CH₃O)₂SO. It is a clear liquid with a density of 1.29 g/cm³ and a boiling point of 126°C. This compound is used as an additive in some polymers to prevent oxidation and is also a potentially useful high-energy battery electrolyte solvent .
科学的研究の応用
Dimethyl sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is studied for its potential use in biological systems as an antioxidant.
Medicine: It is explored for its potential therapeutic effects due to its antioxidant properties.
作用機序
Target of Action
Dimethyl sulfite is a sulfite ester with the chemical formula (CH3O)2SO . It is used as an additive in some polymers to prevent oxidation . The primary targets of dimethyl sulfite are likely to be the molecules in these polymers that are susceptible to oxidation.
Mode of Action
It is known that the compound can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate .
Biochemical Pathways
It is known that dimethyl sulfite is a breakdown product of dimethylsulfoniopropionate (dmsp), and is also produced by the bacterial metabolism of methanethiol
Pharmacokinetics
It is known that dimethyl sulfite is a potentially useful high energy battery electrolyte solvent , suggesting that it may have unique properties related to its solubility and stability.
Result of Action
It is known that dimethyl sulfite is used as an additive in some polymers to prevent oxidation , suggesting that it may have antioxidant properties.
Action Environment
The action of dimethyl sulfite can be influenced by various environmental factors. For example, the production of dimethyl sulfite can be affected by the presence of methanol
Safety and Hazards
将来の方向性
準備方法
Dimethyl sulfite is prepared from a 1:2 ratio of thionyl chloride and methanol. The reaction can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate intermediate (MeOS(O)Cl). This intermediate exists only fleetingly in the presence of methanol and decomposes to methyl chloride and sulfur dioxide . The reaction is as follows: [ \text{SOCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{SO} + 2 \text{HCl} ]
化学反応の分析
Dimethyl sulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dimethyl sulfone.
Reduction: It can be reduced to dimethyl sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions include dimethyl sulfone, dimethyl sulfide, and various substituted sulfites .
類似化合物との比較
Dimethyl sulfite can be compared with other similar compounds such as:
Diethyl sulfite: Another sulfite ester with similar properties but different molecular structure.
Dimethyl sulfoxide: A related compound with a sulfoxide group instead of a sulfite group, known for its solvent properties and biological applications.
Dimethyl sulfate: A sulfate ester with different reactivity and applications, primarily used as a methylating agent in organic synthesis.
特性
IUPAC Name |
dimethyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPRNVPXOHWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060665 | |
| Record name | Dimethyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Dimethyl sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
616-42-2 | |
| Record name | Dimethyl sulfite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl sulfite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfurous acid, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFA40S66P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl sulfite?
A1: Dimethyl sulfite has a molecular formula of (CH3)2SO3 and a molecular weight of 126.13 g/mol.
Q2: What spectroscopic techniques are helpful in characterizing dimethyl sulfite?
A2: Dimethyl sulfite can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: [] This technique helps identify functional groups by analyzing vibrational modes, particularly the stretching of C=O and O–S–O bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , ] 1H, 13C, and 119Sn NMR provide valuable information about the structure and bonding environment of dimethyl sulfite and its derivatives.
- Mass Spectrometry (MS): [, ] This technique helps determine the molecular weight and fragmentation pattern of dimethyl sulfite, providing structural insights.
Q3: How does dimethyl sulfite perform as a nonaqueous battery solvent?
A3: Dimethyl sulfite shows promise as a nonaqueous battery solvent due to its:
- Wide electrochemical window: [] It exhibits stability at cell potentials greater than 4 V vs. lithium.
- Good solvating properties: [, ] It can dissolve a variety of lithium salts, enabling ionic conductivity.
- Low viscosity: [] This property facilitates ion transport within the battery.
Q4: What are the limitations of dimethyl sulfite in battery applications?
A4: Despite its advantages, dimethyl sulfite also presents some challenges:
- Limited ionic conductivity: [] Compared to other solvents, dimethyl sulfite exhibits relatively low ionic conductivity, which can affect battery performance.
- Reactivity with lithium metal: [] While suitable for some electrode materials, dimethyl sulfite may react with lithium metal, impacting long-term stability.
Q5: What factors influence the stability of dimethyl sulfite in electrolytes?
A5: The stability of dimethyl sulfite in electrolytes is influenced by several factors, including:
- Temperature: [, ] Elevated temperatures can accelerate the decomposition of dimethyl sulfite, especially in the presence of certain lithium salts.
- Electrolyte composition: [, ] The presence of specific lithium salts and cosolvents can impact the stability of dimethyl sulfite. For instance, LiBOB in conjunction with DMS can enhance the formation of a stable SEI layer. []
- Presence of impurities: [] Water and other impurities can react with dimethyl sulfite, compromising its stability and performance in electrochemical systems.
Q6: Can dimethyl sulfite be used as a reagent in organic synthesis?
A6: Yes, dimethyl sulfite can act as a reagent in various organic reactions. For instance:
- Arbuzov Rearrangement: [] In the presence of organotin oxides, dimethyl sulfite undergoes the Arbuzov rearrangement, leading to the formation of methoxydiorganotin methanesulfonates.
- Methylsulfonylation Reactions: [, ] Dimethyl sulfite can serve as a source of both SO2 and methyl groups in palladium-catalyzed methylsulfonylation of alkyl halides, offering a novel approach to synthesize methyl sulfone derivatives.
Q7: Have computational methods been used to study dimethyl sulfite?
A7: Yes, computational chemistry has been employed to investigate various aspects of dimethyl sulfite, including:
- Conformation Analysis: [] Theoretical calculations, like DFT and MP2, have been used to determine the most stable conformations of dimethyl sulfite in the gas phase and matrices.
- Solvent Effects: [] Computational studies can model the interactions of dimethyl sulfite with other electrolyte components, providing insights into its solvation properties and electrochemical behavior.
- Reaction Mechanisms: [] Theoretical calculations can elucidate reaction pathways and intermediates involved in reactions using dimethyl sulfite, such as its reduction mechanism in battery electrolytes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


